molecular formula C22H19N3O3S2 B2448132 4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonamide CAS No. 351163-73-0

4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonamide

Cat. No. B2448132
CAS RN: 351163-73-0
M. Wt: 437.53
InChI Key: MVCUKMQNODVWST-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .

Scientific Research Applications

Anticancer Applications

A study by Karakuş et al. (2018) focused on synthesizing novel benzenesulfonamide derivatives, including compounds related to 4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonamide, and evaluating their anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. One compound in the series showed marked anticancer activity, suggesting potential applications in cancer treatment (Karakuş et al., 2018).

Structural Studies and Antileishmania Activity

Borges et al. (2014) reported on the crystal structures of compounds similar to this compound, which were used in antileishmania studies. This research highlights the importance of molecular conformation in the biological activity of such compounds (Borges et al., 2014).

Synthesis in Pharmaceutical Context

Talagadadeevi et al. (2012) described the synthesis process for an antibacterial compound related to this compound, known as Sulfamethizole. This study provides insights into the synthesis and impurity profile of such compounds, relevant for pharmaceutical applications (Talagadadeevi et al., 2012).

Medicinal Applications and Structural Analysis

Siddiqui et al. (2008) investigated the structures of carbamoylsulfonamide derivatives, noting their potential for medicinal applications. The extensive hydrogen bonding observed in these structures suggests their stability and potential as drug candidates (Siddiqui et al., 2008).

Antidiabetic Activity

Moreno-Díaz et al. (2008) synthesized and evaluated N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives for their antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. This indicates the potential use of such compounds in the treatment of diabetes (Moreno-Díaz et al., 2008).

In vitro Antitumor Activity

Sławiński and Brzozowski (2006) studied benzenesulfonamide derivatives for their in vitro antitumor activity, revealing potential applications in cancer therapy (Sławiński & Brzozowski, 2006).

Kynurenine 3-Hydroxylase Inhibition

Röver et al. (1997) synthesized and evaluated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, suggesting potential therapeutic applications for neurological conditions (Röver et al., 1997).

Nonsteroidal Anti-Inflammatory Applications

Siddiqui et al. (2008) also investigated analogues closely related to the fenamate class of nonsteroidal anti-inflammatory drugs, indicating possible applications in managing inflammation (Siddiqui et al., 2008).

Antibacterial Agents

Abbasi et al. (2015) synthesized derivatives of 4-methyl-N-(naphthalen-1-yl)benzenesulfonamide and evaluated them as potent antibacterial agents, highlighting their potential in combating bacterial infections (Abbasi et al., 2015).

Future Directions

Benzothiazole derivatives, including this compound, continue to be of interest in various fields due to their diverse biological activities . Future research may focus on exploring their potential applications and improving their synthesis methods.

properties

IUPAC Name

1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-14-3-10-18(11-4-14)30(27,28)25-22(26)23-17-8-6-16(7-9-17)21-24-19-12-5-15(2)13-20(19)29-21/h3-13H,1-2H3,(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCUKMQNODVWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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